

Determining the Minimum Inhibitory Concentration (MIC) of Ambruticin: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ambruticin*

Cat. No.: *B1664839*

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Introduction

Ambruticin is a potent antifungal agent belonging to a class of cyclopropyl-polyene-pyran acids originally isolated from the myxobacterium *Polyangium cellulorum* var. *fulvum*. It exhibits a broad spectrum of activity against various fungal pathogens, including dimorphic and filamentous fungi.[1] The unique mechanism of action of **Ambruticin** involves the targeting of the High Osmolarity Glycerol (HOG) signaling pathway, a critical component of the fungal response to osmotic stress.[2][3] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of **Ambruticin** against various fungal species, presents a summary of reported MIC values, and illustrates the experimental workflow and the targeted signaling pathway.

Data Presentation: Ambruticin MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of **Ambruticin** and its analogs against a selection of clinically relevant fungal species. These values have been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the specific strain, testing methodology (e.g., broth microdilution, agar dilution), and incubation conditions.

Fungal Species	Ambruticin Analog	MIC Range (µg/mL)	Reference
Aspergillus fumigatus	KOSN-2079	1.0	[4][5]
Coccidioides immitis	Ambruticin S	4.0	[6]
Coccidioides posadasii	KOSN-2079	0.25	[6]
Coccidioides posadasii	KOSN-2089	0.5	[6]
Histoplasma capsulatum	Ambruticin	Favorable comparison with Amphotericin B and Miconazole	[1]
Blastomyces dermatitidis	Ambruticin	Favorable comparison with Amphotericin B and Miconazole	[1]
Candida spp.	Ambruticin	Generally less active than Amphotericin B and 5-fluorocytosine	[1]
Dermatophytic Fungi	Ambruticin	Compared favorably with Miconazole	[1]

Experimental Protocols

The determination of the MIC of **Ambruticin** can be performed using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a widely accepted reference for antifungal susceptibility testing.[7][8][9][10][11][12][13][14]

Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida spp.) - Adapted from CLSI M27-A3

1. Materials:

- **Ambruticin** powder

- Dimethyl sulfoxide (DMSO) for stock solution preparation
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
- Sterile, 96-well U-bottom microtiter plates
- Fungal isolate(s) to be tested
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Incubator (35°C)
- Sterile pipettes and reservoirs

2. Preparation of **Ambruticin** Stock and Working Solutions:

- Stock Solution: Prepare a stock solution of **Ambruticin** in DMSO at a concentration of 1600 µg/mL.
- Working Solutions: Perform serial twofold dilutions of the **Ambruticin** stock solution in RPMI 1640 medium to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL) that are 2x the final desired concentrations.

3. Inoculum Preparation:

- Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Prepare a suspension of the yeast colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.
- Dilute this adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately $0.5-2.5 \times 10^3$ CFU/mL.

4. Microtiter Plate Setup:

- Add 100 μ L of each 2x **Ambruticin** working solution to the appropriate wells of the 96-well plate.
- Add 100 μ L of the final diluted fungal inoculum to each well containing the **Ambruticin** dilutions. This will bring the final volume in each well to 200 μ L and the **Ambruticin** concentrations to the desired final range (e.g., 0.015 to 8 μ g/mL).
- Include a growth control well (100 μ L of inoculum + 100 μ L of drug-free RPMI) and a sterility control well (200 μ L of drug-free RPMI).

5. Incubation and Reading of Results:

- Seal the plates and incubate at 35°C for 24-48 hours.
- The MIC is defined as the lowest concentration of **Ambruticin** that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. The reading can be done visually or with a microplate reader.

Protocol 2: Broth Microdilution Method for Filamentous Fungi (e.g., *Aspergillus* spp.) - Adapted from CLSI M38-A2

1. Materials:

- Same as for yeasts, with the addition of sterile Tween 20.

2. Preparation of **Ambruticin** Solutions:

- Follow the same procedure as for yeasts.

3. Inoculum Preparation:

- Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.

- Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
- Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
- Adjust the turbidity of the conidial suspension to a 0.4 to 0.5 McFarland standard (approximately $0.9-5 \times 10^6$ CFU/mL) by spectrophotometry at 530 nm.
- Dilute this adjusted inoculum 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of approximately $0.4-5 \times 10^4$ CFU/mL.

4. Microtiter Plate Setup and Incubation:

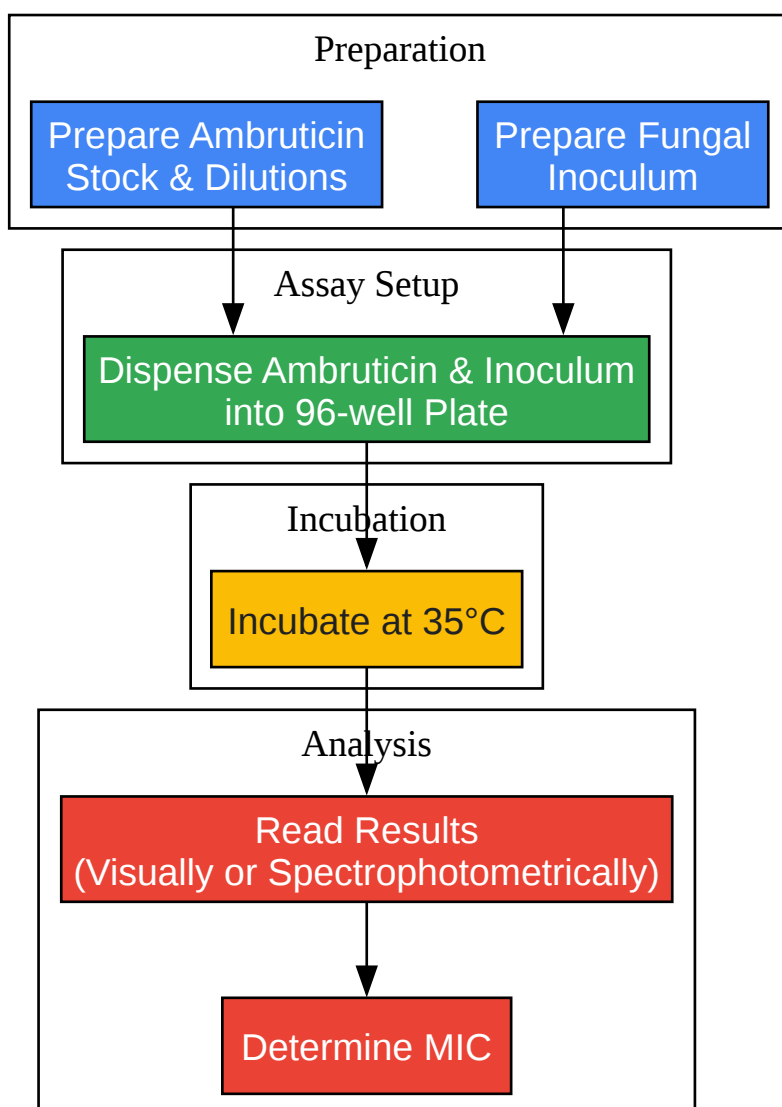
- Follow the same procedure as for yeasts.
- Incubate the plates at 35°C for 48-72 hours.

5. Reading of Results:

- The MIC for filamentous fungi is defined as the lowest concentration of **Ambruticin** that shows complete inhibition of growth as judged by the naked eye.

Visualizations

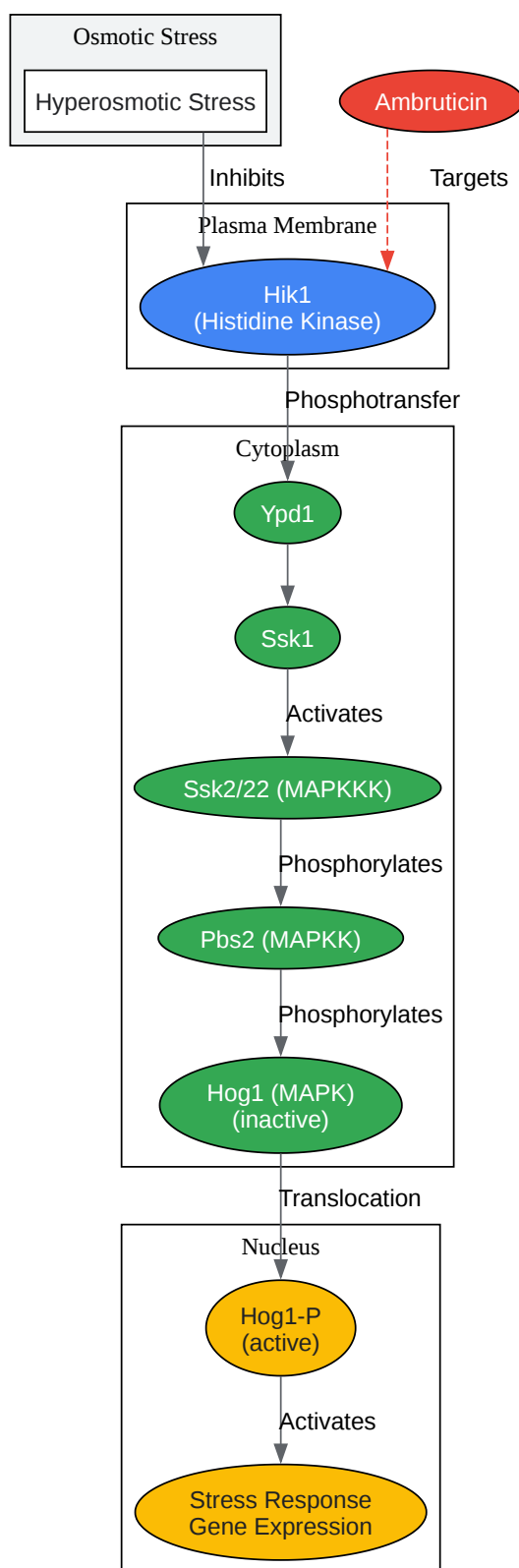
Experimental Workflow for MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Ambruticin's Targeted Signaling Pathway: The HOG Pathway



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Caption: The High Osmolarity Glycerol (HOG) signaling pathway targeted by **Ambruticin**.

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